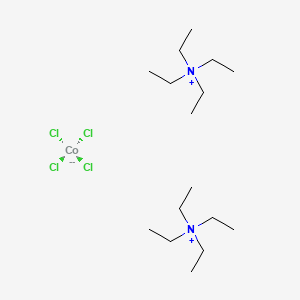

Tetraethylammonium tetrachlorocobaltate(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetraethylammonium tetrachlorocobaltate(II) is a chemical compound with the molecular formula C16H40Cl4CoN2. It is a coordination complex where the cobalt ion is surrounded by four chloride ions and two tetraethylammonium cations. This compound is known for its unique properties and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetraethylammonium tetrachlorocobaltate(II) can be synthesized through the reaction of cobalt(II) chloride with tetraethylammonium chloride in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the solution to crystallize. The resulting crystals are then filtered and dried to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for tetraethylammonium tetrachlorocobaltate(II) are not well-documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing the reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tetraethylammonium tetrachlorocobaltate(II) undergoes various chemical reactions, including:

Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.

Reduction: The compound can be reduced back to cobalt(II) from cobalt(III).

Substitution: Ligand substitution reactions can occur, where the chloride ions are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligands like ammonia or phosphines can be introduced to replace the chloride ions.

Major Products Formed

Oxidation: Cobalt(III) complexes.

Reduction: Cobalt(II) complexes.

Substitution: New coordination complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Tetraethylammonium tetrachlorocobaltate(II) has several applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other cobalt complexes.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, particularly in the field of cancer research.

Industry: Utilized in the development of new materials and as a component in certain industrial processes.

Wirkmechanismus

The mechanism of action of tetraethylammonium tetrachlorocobaltate(II) involves its ability to interact with various molecular targets. The cobalt ion can coordinate with different ligands, affecting the structure and function of the target molecules. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(tetraethylammonium) tetrabromocobaltate(II): Similar structure but with bromide ions instead of chloride.

Tetraethylammonium tetrachlorozincate(II): Contains zinc instead of cobalt.

Tetraethylammonium tetrachloronickelate(II): Contains nickel instead of cobalt.

Uniqueness

Tetraethylammonium tetrachlorocobaltate(II) is unique due to the specific properties imparted by the cobalt ion, such as its magnetic and catalytic behavior. The presence of tetraethylammonium cations also influences the solubility and stability of the compound, making it distinct from other similar coordination complexes.

Eigenschaften

CAS-Nummer |

6667-75-0 |

|---|---|

Molekularformel |

C16H40Cl4CoN2 |

Molekulargewicht |

461.2 g/mol |

IUPAC-Name |

tetrachlorocobalt(2-);tetraethylazanium |

InChI |

InChI=1S/2C8H20N.4ClH.Co/c2*1-5-9(6-2,7-3)8-4;;;;;/h2*5-8H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI-Schlüssel |

OWBMPSATBZDCOA-UHFFFAOYSA-J |

Kanonische SMILES |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.Cl[Co-2](Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11987984.png)

![pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11987987.png)

![(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11987992.png)

![5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988013.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11988025.png)

![N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide](/img/structure/B11988049.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11988054.png)

![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)

![4-Ethoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988081.png)